

Spectroscopic Profile of 9-Aminononanoic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	9-Aminononanoic acid	
Cat. No.:	B073249	Get Quote

Introduction

9-Aminononanoic acid (CAS No: 1120-12-3), a nine-carbon ω -amino acid, serves as a valuable bifunctional molecule in chemical synthesis, particularly as a linker in the development of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. Its structure, featuring a terminal primary amine and a carboxylic acid, allows for versatile chemical modifications. This guide provides a summary of the expected spectroscopic data for **9-aminononanoic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific compound are not widely available in public databases, this document outlines the predicted spectral characteristics based on its structure, alongside generalized experimental protocols for data acquisition.

Molecular Structure and Properties

IUPAC Name: 9-aminononanoic acid[1]

Molecular Formula: C₉H₁₉NO₂[1]

• Molecular Weight: 173.25 g/mol [1]

Exact Mass: 173.141579 Da[1]

Physical Form: Solid[2]

Melting Point: 115-118 °C



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for **9-aminononanoic acid** are influenced by the terminal electronegative groups (amine and carboxylic acid).

Predicted ¹H NMR Data

The ¹H NMR spectrum of **9-aminononanoic acid** is expected to show distinct signals for the protons on the carbon adjacent to the amine group (C9), the proton on the carbon adjacent to the carboxylic acid (C2), and the overlapping signals of the central methylene chain.

Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
-CH ₂ - (C2)	2.2 - 2.4	Triplet (t)	2H
-CH ₂ - (C9)	2.6 - 2.8	Triplet (t)	2H
-(CH ₂) ₅ - (C4-C8)	1.2 - 1.7	Multiplet (m)	10H
-CH ₂ - (C3)	1.5 - 1.7	Multiplet (m)	2H
-NH ₂	Variable (Broad)	Singlet (s)	2H
-СООН	Variable (Broad)	Singlet (s)	1H

Note: Chemical shifts are relative to Tetramethylsilane (TMS) at δ 0.0 ppm. The signals for - NH₂ and -COOH protons are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons closest to the electron-withdrawing oxygen and nitrogen atoms will appear further downfield.



Assignment	Predicted Chemical Shift (δ, ppm)
C1 (-COOH)	175 - 185
C2	33 - 36
C3	24 - 27
C4 - C7	28 - 32
C8	32 - 35
C9 (-CH ₂ NH ₂)	40 - 45

Note: The chemical shifts of the central methylene carbons (C4-C7) are expected to be very similar and may overlap.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **9-aminononanoic acid** is characterized by the vibrational frequencies of the carboxylic acid and primary amine groups.

Vibrational Mode	Expected Frequency Range (cm ⁻¹)	Intensity
O-H Stretch (Carboxylic Acid)	2500 - 3300	Strong, Very Broad
N-H Stretch (Primary Amine)	3300 - 3500	Medium (two bands)
C-H Stretch (Aliphatic)	2850 - 2960	Strong
C=O Stretch (Carboxylic Acid)	1700 - 1725	Strong
N-H Bend (Primary Amine)	1590 - 1650	Medium to Strong
C-O Stretch (Carboxylic Acid)	1210 - 1320	Medium
O-H Bend (Carboxylic Acid)	1395 - 1440	Medium

Mass Spectrometry (MS)



Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural insights.

Parameter	Value
Molecular Formula	C9H19NO2
Exact Mass	173.1416 u
Monoisotopic Mass	173.141578849 Da
Common Adducts (ESI+)	[M+H]+: 174.1489, [M+Na]+: 196.1308
Common Adducts (ESI-)	[M-H] ⁻ : 172.1343

Expected Fragmentation: Common fragmentation pathways for ω -amino acids include the loss of water (H₂O) and formic acid (HCOOH) from the carboxylic acid terminus, and fragmentation of the aliphatic chain.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like **9-aminononanoic acid**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **9-aminononanoic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄) in a 5 mm NMR tube. Sonication may be required to aid dissolution.
- Instrument: A standard 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - Experiment: Standard 1D proton experiment.
 - Temperature: 298 K.
 - Scans: 16-64 scans.



- Relaxation Delay: 1-2 seconds.
- Solvent Suppression: If using D₂O, a presaturation sequence should be used to suppress
 the residual H₂O signal.
- ¹³C NMR Acquisition:
 - Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).
 - Temperature: 298 K.
 - Scans: 1024 or more scans, as ¹³C has a low natural abundance.
 - Relaxation Delay: 2 seconds.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent signal or an internal standard (e.g., TMS).

FTIR Spectroscopy

- Sample Preparation: As a solid, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the powdered sample directly onto the ATR crystal.
- Instrument: A Fourier-transform infrared spectrometer equipped with a diamond or germanium ATR accessory.
- · Acquisition:
 - o Mode: ATR.
 - Spectral Range: 4000 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Scans: 16-32 scans.



 Processing: A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (ESI-MS)

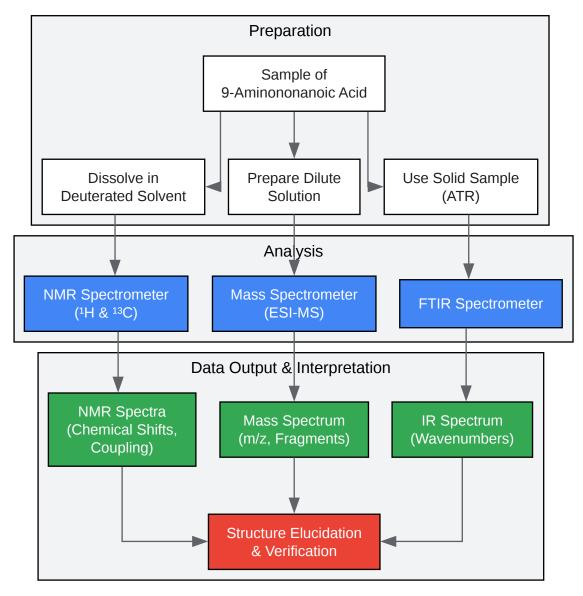
- Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol, water, or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
- Instrument: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
- Acquisition:
 - o Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.
 - \circ Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
 - Mass Range: Scan a range appropriate for the expected ions (e.g., m/z 50-500).
 - Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for maximum signal intensity.
- Processing: The resulting mass spectrum is analyzed to identify the molecular ion and any significant fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the characterization of a chemical compound like **9-aminononanoic acid** using multiple spectroscopic techniques.



General Workflow for Spectroscopic Analysis



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Caption: Workflow for the spectroscopic characterization of **9-aminononanoic acid**.

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References

- 1. 9-Aminononanoic acid | C9H19NO2 | CID 136877 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-Aminononanoic acid | 1120-12-3 [sigmaaldrich.com]
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